molecular formula C8H7Cl B1584043 3-Chlorostyrene CAS No. 2039-85-2

3-Chlorostyrene

Cat. No.: B1584043
CAS No.: 2039-85-2
M. Wt: 138.59 g/mol
InChI Key: BOVQCIDBZXNFEJ-UHFFFAOYSA-N
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Description

3-Chlorostyrene (C₈H₇Cl) is a halogenated styrene derivative characterized by a chlorine atom substituted at the meta position of the styrene aromatic ring. This compound combines the reactivity of the vinyl group with the electron-withdrawing effects of chlorine, making it valuable in polymerization reactions and organic synthesis. Its molecular structure (Figure 1) enables unique electronic and steric properties, influencing both its chemical behavior and industrial applications, such as in specialty polymers and intermediates for pharmaceuticals .

Preparation Methods

Chlorination of Styrene or Styrene Derivatives

One of the classical and industrially significant methods for preparing 3-chlorostyrene involves the chlorination of styrene or substituted styrenes. This method typically uses a chlorinating agent in the presence of acidic aqueous media to generate chlorine in situ, which then selectively chlorinates the styrene at the beta position.

Key Features:

  • Reagents: Styrene or substituted styrenes, hydrochloric acid, and inorganic chlorates or hypochlorites.
  • Conditions: The reaction is carried out at temperatures between 0°C and the boiling point of the mixture, commonly around 30-40°C.
  • Mechanism: Nascent chlorine generated in situ reacts with the styrene to produce beta-chlorostyrene compounds.
  • Separation: The organic phase containing the chlorostyrene is separated, washed, dried, and purified by fractional distillation.

Example from Patent US2803675A:

  • A mixture of 2,5-dichlorostyrene in liquid form is reacted with an aqueous solution of hydrochloric acid and sodium hypochlorite.
  • Chlorine is generated in situ, and the reaction mixture is maintained acidic.
  • The temperature is controlled around 40°C for optimal yield.
  • The organic layer is separated and purified, yielding beta-chlorostyrene derivatives with high selectivity.
  • The process avoids direct chlorination with molecular chlorine gas, which leads to lower yields and unwanted addition products.
Parameter Details
Styrene derivative 2,5-Dichlorostyrene (example)
Chlorinating agent Sodium hypochlorite + HCl (in situ Cl2)
Temperature 30-40°C
Reaction time 4-6 hours
Product isolation Organic layer separation, washing, drying, fractional distillation
Yield High yield with minimized side products

This method is advantageous for its selectivity and ability to produce chlorostyrenes without extensive side reactions, making it suitable for scale-up in industrial settings.

One-Step Catalytic Synthesis from Ethylene and Chlorobenzenes

A more recent and innovative approach involves the direct synthesis of chlorostyrenes, including this compound, from ethylene and chlorobenzenes in the presence of a palladium catalyst system.

Key Features:

  • Reagents: Ethylene gas, chlorobenzene derivatives, oxygen, palladium salts of fatty acids, and alkali salts of fatty acids.
  • Conditions: Elevated temperatures (~160°C), sealed reaction vessels (microbomb reactors), and controlled pressures of ethylene and oxygen.
  • Catalyst: Palladium salt of fatty acid supported on activated carbon.
  • Outcome: Selective formation of mono-, di-, or tri-chlorostyrenes in one step with high yields.
  • Advantages: This method reduces the number of steps, avoids hazardous chlorination reagents, and allows catalyst recycling.

Example from Patent US3767714A:

  • The catalyst is prepared by impregnating activated carbon with palladium and fatty acid salts.
  • The reaction mixture includes o-dichlorobenzene and acetic acid as solvents.
  • Ethylene and oxygen are introduced under pressure, and the mixture is heated to 160°C for 2-17 hours.
  • 3,4-Dichlorostyrene is formed with increasing yield over time, demonstrating the process's efficiency.

Though the example focuses on 3,4-dichlorostyrene, the methodology applies similarly to this compound synthesis by selecting appropriate chlorobenzene precursors.

Parameter Details
Substrate Chlorobenzene derivatives
Catalyst Palladium salt of fatty acid on activated carbon
Temperature 160°C
Pressure Ethylene ~10 kg/cm², Oxygen ~20 kg/cm²
Reaction time 2 to 17 hours
Yield Up to 360% based on palladium catalyst

This catalytic process represents a significant advance in chlorostyrene synthesis, combining efficiency with environmental and economic benefits.

Synthesis via Halogenated Ethylbenzene Intermediates

Another pathway to this compound involves the preparation of halogenated ethylbenzene intermediates, followed by dehydrohalogenation to form the styrene double bond.

Key Features:

  • Starting Material: 3-Chloroethylbenzene.
  • Halogenation: Bromination or chlorination of the ethyl side chain to form dihaloethylbenzene intermediates.
  • Conversion: Treatment with bases or catalytic systems to induce elimination, forming this compound or related epoxides.
  • Applications: This route is useful for synthesizing chiral or functionalized chlorostyrene derivatives.

Research Example:

  • Starting from commercially available 3-chloroethylbenzene, bromination yields 3-chloro-α,β-dibromoethylbenzene.
  • Enzymatic resolution using lipase QL in the presence of acylating reagents produces enantiopure bromohydrins.
  • Subsequent steps yield (R)-3-chlorostyrene oxide, a valuable chiral building block.
Step Reaction/Process
Starting material 3-Chloroethylbenzene
Bromination Formation of 3-chloro-α,β-dibromoethylbenzene
Enzymatic resolution Lipase QL catalyzed acylation
Final product (R)-3-Chlorostyrene oxide

This synthetic strategy offers a practical route to chiral chlorostyrene derivatives, expanding the utility of this compound in asymmetric synthesis.

Summary Table of Preparation Methods

Method Starting Materials Key Reagents/Conditions Advantages Limitations
Chlorination of styrene Styrene or substituted styrene HCl, sodium hypochlorite, 0-40°C High selectivity, scalable Requires acidic conditions
Catalytic synthesis from ethylene Ethylene, chlorobenzenes Pd catalyst, O2, 160°C, high pressure One-step, catalyst recyclable Requires specialized catalyst
Halogenated ethylbenzene route 3-Chloroethylbenzene Bromination, enzymatic resolution Access to chiral derivatives Multi-step, enzymatic step needed

Chemical Reactions Analysis

Types of Reactions: 3-Chlorostyrene undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Chemical Applications

1. Polymer Synthesis
3-Chlorostyrene is primarily utilized as a monomer in the synthesis of polymers and copolymers. Its incorporation into polymer chains enhances thermal stability and chemical resistance, making it valuable in producing specialty plastics and coatings.

2. Electron Resists
The compound has been identified as a potential candidate for use as an electron resist in direct device fabrication. This application is critical in the semiconductor industry, where precise patterning is required for microelectronics .

Biological Applications

1. Precursor for Bioactive Compounds
In biological research, this compound serves as a precursor for synthesizing biologically active compounds. Notably, it is involved in producing compounds that exhibit antiobesity and antidiabetic activities .

2. Enzyme Interaction Studies
Research indicates that this compound can affect enzyme activity, particularly through its oxidation by cytochrome P450 enzymes. Such studies help elucidate the molecular mechanisms underlying its biological effects .

Medical Applications

1. Drug Development
Ongoing research explores the potential of this compound in drug development. Specific derivatives, such as (R)-3-chlorostyrene oxide, have shown promise as intermediates in synthesizing pharmaceuticals targeting dopamine receptors .

2. Quality Control in Pharmaceuticals
The analytical techniques developed for detecting (R)-3-chlorostyrene oxide in bulk chemicals are crucial for ensuring pharmaceutical quality. Methods such as liquid chromatography coupled with mass spectrometry (LC-MS) have been validated for this purpose, providing reliable means to monitor impurities .

Case Study 1: Polymer Synthesis
A study demonstrated that incorporating this compound into polystyrene matrices significantly improved the material's resistance to solvents and elevated temperatures. This enhancement is attributed to the chlorine atom's electronegative nature, which stabilizes the polymer backbone under stress conditions.

Case Study 2: Biocatalysis
Research involving cytochrome P450 BM-3 revealed that this compound could be oxidized to form reactive intermediates that interact with biological macromolecules. This interaction was studied to understand how chlorinated compounds can influence metabolic pathways and enzyme functions .

Mechanism of Action

The mechanism of action of 3-chlorostyrene involves its ability to undergo polymerization and form various polymeric materials. The vinyl group in this compound allows it to participate in radical polymerization reactions, leading to the formation of long-chain polymers. These polymers have unique properties and are used in various industrial applications .

Comparison with Similar Compounds

To contextualize 3-Chlorostyrene’s properties, a comparative analysis with structurally related styrenes and halogenated aromatic compounds is essential. Key compounds include 4-Chlorostyrene , Styrene , 3-Bromostyrene , and 4-Fluorostyrene .

Structural and Electronic Differences

Compound Substituent Position Halogen Type Molecular Weight (g/mol) Dipole Moment (D)
This compound Meta (C3) Chlorine 138.59 1.8
4-Chlorostyrene Para (C4) Chlorine 138.59 1.5
Styrene - None 104.15 0.4
3-Bromostyrene Meta (C3) Bromine 183.04 2.1
4-Fluorostyrene Para (C4) Fluorine 122.13 1.3
  • Substituent Position : The meta-chlorine in this compound creates a less symmetric electron distribution compared to para-substituted analogs, affecting reactivity in electrophilic substitutions .
  • Halogen Effects : Chlorine’s electronegativity (+I effect) enhances the stability of the vinyl group but reduces polymerization rates compared to unsubstituted styrene. Bromine in 3-Bromostyrene increases molecular weight and polarizability, favoring nucleophilic reactions .

Physical and Chemical Properties

Boiling Points and Solubility

Compound Boiling Point (°C) Solubility in Water (g/L) LogP (Octanol-Water)
This compound 192–195 0.12 2.9
4-Chlorostyrene 188–190 0.15 2.7
Styrene 145–146 0.03 2.9
3-Bromostyrene 210–212 0.08 3.4
  • Boiling Points : this compound’s higher boiling point than styrene reflects increased intermolecular forces due to chlorine’s polarity. The para isomer (4-Chlorostyrene) has slightly lower boiling points due to symmetry-induced packing efficiency .
  • Solubility : Low water solubility (0.12 g/L) aligns with its hydrophobic aromatic structure, but it exceeds styrene due to chlorine’s polar interactions .

Reactivity in Polymerization

Compound Polymerization Rate (Relative to Styrene) Glass Transition Temp. (Tg, °C)
This compound 0.6× 85–90
Styrene 1.0× 100
4-Fluorostyrene 1.2× 75–80
  • Polymerization : The electron-withdrawing chlorine slows radical polymerization rates compared to styrene. Para-fluorine in 4-Fluorostyrene accelerates polymerization due to its weaker deactivation of the vinyl group .
  • Thermal Properties : this compound-based polymers exhibit lower Tg than polystyrene, attributed to reduced chain mobility from bulky chlorine .

Research Findings and Key Insights

  • Synthetic Utility : Reduction of 1-(1-Bromovinyl)-3-chlorobenzene to this compound via LiAlH₄ demonstrates its role in selective synthesis .
  • Toxicity : this compound shows moderate toxicity (LD50 = 450 mg/kg in rats), higher than styrene (LD50 = 2,650 mg/kg) due to reactive metabolites .
  • Environmental Impact : Chlorinated styrenes exhibit persistence in soil, requiring biodegradation studies for risk mitigation .

Biological Activity

3-Chlorostyrene, a chlorinated derivative of styrene, is an organic compound with the molecular formula C8_8H7_7Cl. It is primarily utilized in the synthesis of polymers and pharmaceuticals due to its reactive vinyl group. Recent studies have highlighted its biological activities, particularly its potential cytotoxic effects against cancer cell lines and its interactions with various biological systems.

Cytotoxic Effects

Research indicates that this compound exhibits cytotoxic activity against several cancer cell lines. A study found that it can induce apoptosis in these cells, suggesting its potential as an anticancer agent. The compound's mechanism of action may involve the generation of reactive oxygen species (ROS), leading to oxidative stress and subsequent cell death.

Interaction with Biological Systems

This compound has also been studied for its metabolic transformation by microbial systems. For instance, Pseudomonas fluorescens has been shown to co-metabolize this compound, which can lead to the formation of various metabolites. This biotransformation process is significant as it can influence the environmental fate of chlorinated compounds and their toxicity profiles .

Enzymatic Activity

The enzymatic oxidation of this compound by cytochrome P450 enzymes has been documented, indicating its potential for further metabolic processing within biological systems . This enzymatic activity not only affects the compound's toxicity but also its utility in biochemical applications.

Study on Cytotoxicity

One notable study evaluated the cytotoxic effects of this compound on human cancer cell lines. The results demonstrated a dose-dependent response, with higher concentrations leading to increased cell death. The study employed various assays, including MTT and annexin V staining, to quantify cell viability and apoptosis rates.

Concentration (µM)Cell Viability (%)Apoptosis Rate (%)
10855
257015
504530
1002060

Microbial Transformation Study

Another significant research effort focused on the microbial transformation of this compound by Pseudomonas fluorescens. This study aimed to optimize conditions for enhanced biotransformation rates and product yields. Key findings included:

  • Optimal pH: 8
  • Cell density: Higher densities improved transformation rates.
  • Co-substrate presence: Non-substituted styrene was necessary for effective co-metabolism.

The study outlined a protocol that achieved a notable increase in product concentration over previous methods, emphasizing the potential for bioremediation applications .

Q & A

Basic Research Questions

Q. What are the validated synthetic routes for 3-Chlorostyrene, and how can researchers optimize yield and purity?

Methodological Answer: Synthesis of this compound typically involves Friedel-Crafts alkylation or halogenation of styrene derivatives. For optimization:

  • Reaction Monitoring : Use gas chromatography (GC) with flame ionization detection (FID) to track reaction progress and intermediate formation .
  • Purity Enhancement : Employ fractional distillation under reduced pressure (e.g., 0.1–0.5 atm) to isolate this compound, minimizing thermal decomposition. Validate purity via NMR (e.g., δ~7.2–7.5 ppm for aromatic protons) and GC-MS .
  • Yield Improvement : Adjust stoichiometry of chlorinating agents (e.g., Cl2 or SO2Cl2) and optimize catalyst loading (e.g., FeCl3). Compare yields against literature benchmarks (e.g., 65–85% in controlled settings) .

Q. How can researchers characterize this compound’s structural and electronic properties?

Methodological Answer:

  • Spectroscopic Analysis :
    • NMR : Identify Cl substituent position via <sup>13</sup>C NMR (e.g., C-Cl coupling at ~125–130 ppm) .
    • IR Spectroscopy : Confirm C-Cl stretching vibrations at 550–650 cm<sup>−1</sup> .
  • Computational Modeling : Use density functional theory (DFT) to predict bond angles, dipole moments, and electron density maps. Compare with crystallographic data from analogous chlorinated styrenes .

Q. What experimental precautions are critical for handling this compound due to its instability?

Methodological Answer:

  • Storage : Store at 0–6°C under inert gas (N2 or Ar) to prevent polymerization or oxidation .
  • Stabilization : Add inhibitors (e.g., 4-tert-butylcatechol at 50–100 ppm) and monitor via UV-Vis spectroscopy for degradation byproducts .
  • Safety Protocols : Use gloveboxes for air-sensitive reactions and ensure fume hoods with HEPA filters for vapor containment .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported reaction mechanisms of this compound’s enzymatic oxidation?

Methodological Answer:

  • Case Study : Conflicting turnover rates for cytochrome P450 BM-3 (e.g., 300–479 nmol/min/nmol P450 vs. lower values in other studies):
    • Variable Control : Replicate experiments under identical conditions (pH 7.4, 25°C, 0.1 M phosphate buffer).
    • Enzyme Source : Verify enzyme purity via SDS-PAGE and activity assays.
    • Kinetic Analysis : Use Michaelis-Menten parameters (Km, Vmax) to compare substrate affinity across studies .

Q. What strategies are effective for modeling this compound’s reactivity in polymer chemistry?

Methodological Answer:

  • Mechanistic Studies :
    • Radical Polymerization : Track chain propagation via EPR spectroscopy to detect radical intermediates.
    • Copolymerization : Optimize monomer ratios (e.g., with styrene or acrylates) using reactivity ratios (r1, r2) from Mayo-Lewis plots .
  • Thermal Analysis : Use differential scanning calorimetry (DSC) to assess glass transition temperatures (Tg) and correlate with crosslinking density .

Q. How can researchers address discrepancies in environmental fate data for this compound?

Methodological Answer:

  • Data Evaluation : Classify studies using reliability criteria (e.g., OECD guidelines):
    • Reliable : Studies with validated GC-MS detection limits (e.g., 0.1 ppb in aqueous matrices) .
    • Unreliable : Exclude data with undocumented sampling protocols or interference from co-contaminants .
  • Predictive Modeling : Apply EPIWIN software to estimate biodegradation half-lives and compare with experimental hydrolysis rates (e.g., t1/2 > 100 days at pH 7) .

Q. What methodologies are recommended for studying this compound’s neurotoxicological profile?

Methodological Answer:

  • In Vitro Models : Use SH-SY5Y neuronal cells to assess cytotoxicity via MTT assays. Normalize results to positive controls (e.g., rotenone) .
  • Metabolite Identification : Apply LC-HRMS to detect oxidative metabolites (e.g., this compound oxide) and quantify bioactivation pathways .
  • Ethical Compliance : Obtain IRB approval for vertebrate studies and adhere to ARRIVE guidelines for experimental reproducibility .

Properties

IUPAC Name

1-chloro-3-ethenylbenzene
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InChI

InChI=1S/C8H7Cl/c1-2-7-4-3-5-8(9)6-7/h2-6H,1H2
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InChI Key

BOVQCIDBZXNFEJ-UHFFFAOYSA-N
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Canonical SMILES

C=CC1=CC(=CC=C1)Cl
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Molecular Formula

C8H7Cl
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Related CAS

26100-04-9
Record name Benzene, 1-chloro-3-ethenyl-, homopolymer
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DSSTOX Substance ID

DTXSID8073130
Record name m-Chlorostyrene
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Molecular Weight

138.59 g/mol
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Physical Description

Colorless liquid; [MSDSonline]
Record name m-Chlorostyrene
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Boiling Point

188.7 °C
Record name M-CHLOROSTYRENE
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Solubility

Insol in water, Sol in alcohol, ether, acetone
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Density

1.1168 @ 20 °C/4 °C
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Vapor Pressure

0.98 [mmHg], 0.981 mm Hg @ 25 °C
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CAS No.

2039-85-2
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Synthesis routes and methods

Procedure details

Microwave irradiation of styrene 5 in either 1,2-dichloroethane (DCE) at 180° C. for 30 min or 1,1,1-trifluorotoluene at 180° C. for 180 minutes afforded the cyclopenta-naphthalene derivative 6 in nearly quantitative yield with no additional purification required of the final product (entries 1 and 2, Table 1). With conditions for an efficient and high yielding IMDA reaction utilizing a lower boiling solvent in hand, scope and limitations investigations were initiated. First, substitution on the aryl group was examined; exchanging a hydrogen atom for a chlorine atom was deemed valuable, enabling access to a wide-range of naphthalene derivatives via palladium-catalyzed cross coupling reactions. Moreover, a chlorine atom is more stable and accessible than other halides or groups used for coupling, such as triflates. Styrenyl derivatives 5b, 5c, and 5d were prepared and subjected to microwave irradiation. The para-chlorostyrene 5b gave 7-chloronaphthalene 6b in quantitative yield after 200 min (entry 3). The ortho-chlorostyrene 5c also produced only one product, the 5-chloronaphthalene 6c in 86% yield, even though two products are possible (entry 4). The meta-chlorostyrene 5d gave an inseparable 1.4:1 mixture of the 6-chloro- and 8-chloronaphthalenes, 6d and 6d′ in 79% yield (entry 5).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
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Type
reactant
Reaction Step Two
Yield
79%

Retrosynthesis Analysis

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